molecular formula C12H18ClNO2 B158105 N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride CAS No. 74341-78-9

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride

Cat. No.: B158105
CAS No.: 74341-78-9
M. Wt: 243.73 g/mol
InChI Key: IBDIPBWIXJRJQM-UHFFFAOYSA-N
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Description

Chemical Name: (±)-N-Ethyl-α-methyl-1,3-benzodioxole-5-ethanamine hydrochloride CAS Registry No.: 82801-81-8 (free base) Molecular Formula: C₁₂H₁₆ClNO₂ Physical Properties: White crystalline solid; hydrochloride salt enhances solubility in polar solvents like water . Structural Features:

  • Benzodioxole core: A bicyclic 1,3-benzodioxole moiety (methylenedioxy bridge at positions 4 and 5 of the benzene ring).
  • Substituents:
    • N-Ethyl group: Attached to the amine nitrogen.
    • α-Methyl group: On the ethylamine side chain.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDIPBWIXJRJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82801-81-8 (Parent)
Record name MDE hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048892
Record name N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride
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Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74341-78-9
Record name MDE hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74341-78-9
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Record name MDE HYDROCHLORIDE
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Mechanism of Action

Biological Activity

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride, commonly known as 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), is a synthetic compound belonging to the amphetamine class. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C₁₂H₁₈ClNO₂
Molecular Weight : 243.73 g/mol
IUPAC Name : 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine; hydrochloride

The structural characteristics of MDEA contribute to its unique pharmacological properties. The compound features a benzodioxole moiety, which is significant for its psychoactive effects.

MDEA primarily acts as a serotonin-releasing agent , influencing neurotransmitter systems in the brain. Its mechanism involves:

  • Targeting Transporters : MDEA interacts with serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, functioning as both a releasing agent and reuptake inhibitor. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing mood and sociability.
  • Biochemical Pathways : The compound's action is associated with pathways involved in mood regulation and reward processing. Increased neurotransmission can alter neuronal firing patterns and intracellular signaling pathways.

Pharmacokinetics

MDEA exhibits favorable pharmacokinetic properties:

  • Absorption : It is well absorbed from the gastrointestinal tract.
  • Blood-Brain Barrier Penetration : MDEA readily crosses the blood-brain barrier, allowing it to exert central nervous system effects.
  • Metabolism and Excretion : The metabolic pathways of MDEA are not fully elucidated but are expected to involve hepatic metabolism similar to other amphetamines.

Biological Effects and Case Studies

The biological activity of MDEA has been studied in various contexts:

  • Psychoactive Effects : MDEA is known for producing euphoria and increased sociability, akin to its analogs like MDMA. However, it has been reported to have lower potency than MDMA.
  • Neurotoxicity Studies : Research indicates that MDEA can lead to neurotoxic effects similar to those observed with MDMA. Postmortem analyses of individuals who have consumed MDEA show signs of brain and myocardial damage, alongside liver necrosis.
  • Learning and Memory Impairment : In animal studies, particularly in rats, MDEA has been shown to produce significant retention deficits in learning tasks, indicating potential cognitive impairments associated with its use.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional comparisons between MDEA and related compounds:

Compound NameChemical StructurePrimary Effects
3,4-Methylenedioxymethamphetamine (MDMA)C₁₁H₁₅NO₂Strong empathogenic effects
3,4-Methylenedioxyamphetamine (MDA)C₁₁H₁₅NO₂Hallucinogenic effects
N,N-Dimethyltryptamine (DMT)C₁₂H₁₆N₂OPowerful psychedelic effects
N-Ethyl-N-(1-methylpropyl)-1,3-benzodioxole-5-ethanamineC₁₃H₁₉NO₂Stimulant effects similar to MDEA

Scientific Research Applications

Pharmacological Effects

MDEA exhibits psychoactive properties similar to other compounds in its class, such as MDMA and MDA. Its primary biological activities include:

  • Serotonin Release : MDEA enhances serotonin release, leading to increased mood and emotional closeness.
  • Dopaminergic Activity : It affects dopamine levels, influencing reward pathways in the brain.
  • Norepinephrine Modulation : Increased norepinephrine enhances alertness and energy levels.

Therapeutic Applications

Research indicates that MDEA may have potential therapeutic uses:

  • Psychotherapy : MDEA's entactogenic properties suggest it could facilitate therapeutic processes by enhancing emotional openness. Studies have shown that it may support psychotherapy by improving patient engagement and emotional processing .
  • Cardiovascular Applications : Some derivatives of benzodioxole compounds exhibit anti-arrhythmic properties. Research suggests that MDEA may have a role in managing cardiovascular disorders due to its effects on heart rhythm .

Neurochemical Studies

Neurochemical studies have demonstrated that MDEA interacts with serotonin receptors, leading to significant changes in mood regulation and sensory perception. Research has indicated that while MDEA has lower potency than MDMA, it shares similar effects, making it relevant in both recreational and therapeutic contexts .

Case Studies

Several case studies have explored the effects of MDEA in various settings:

  • Therapeutic Settings : In controlled environments, patients administered MDEA reported enhanced emotional connections and improved therapeutic outcomes during psychotherapy sessions.
  • Recreational Use : Observational studies note that recreational users of MDEA experience similar euphoric effects as those using MDMA but with potentially fewer adverse side effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The compound is part of a broader class of substituted phenethylamines with modifications on the benzodioxole ring and ethylamine side chain. Key analogs include:

Compound Name Substituents CAS No. Molecular Formula Molecular Weight
N-Ethyl-α-methyl-1,3-benzodioxole-5-ethanamine HCl N-Ethyl, α-methyl 82801-81-8 (base) C₁₂H₁₆ClNO₂ 259.7 g/mol
3,4-MDMA (Methylenedioxymethamphetamine) HCl N-Methyl, α-methyl 64057-70-1 C₁₁H₁₅ClNO₂ 229.7 g/mol
MMDA (3-Methoxy MDA) HCl 7-Methoxy, α-methyl, N-methyl 60676-84-8 C₁₁H₁₆ClNO₃ 245.7 g/mol
BDB (Benzodioxolylbutanamine) HCl α-Ethyl (butanamine chain) N/A C₁₁H₁₆ClNO₂ 229.7 g/mol
N-Hydroxy-MDA HCl N-Hydroxy, α-methyl 74341-83-6 C₁₀H₁₄ClNO₃ 231.7 g/mol
Tenamfetamine (MDA) HCl α-Methyl (no N-alkylation) N/A C₁₀H₁₄ClNO₂ 215.7 g/mol

Key Structural and Functional Differences

N-Alkylation: The N-ethyl group in the target compound increases lipophilicity compared to N-methyl in MDMA or unsubstituted amines like MDA . This may alter blood-brain barrier penetration and receptor binding kinetics.

Benzodioxole Modifications :

  • MMDA incorporates a 7-methoxy group , shifting electronic properties and steric bulk, which may reduce affinity for serotonin transporters compared to MDMA .
  • BDB extends the ethylamine chain to a butanamine, altering molecular geometry and receptor interactions .

α-Substituents: The α-methyl group (common in amphetamines) inhibits monoamine oxidase (MAO), prolonging neurotransmitter effects. This feature is shared with MDMA and MDA .

Pharmacological and Regulatory Comparisons

  • Psychoactivity: MDMA and MDA are potent serotonin releasers, classified as Schedule I substances under the UN Psychotropic Convention . The N-ethyl variant’s activity remains understudied but may exhibit reduced potency compared to MDMA due to increased steric hindrance .
  • Solubility and Stability :

    • Hydrochloride salts improve aqueous solubility across all analogs .
    • N-Hydroxy-MDA ’s solubility is higher due to polarity but may compromise shelf stability .

Preparation Methods

Enantioselective Ketone Reduction

The synthesis begins with the chiral reduction of 3,4-methylenedioxyphenyl acetone (5-acetyl-1,3-benzodioxole) to yield (S)-α-methyl-1,3-benzodioxole-5-ethanol. Biological reduction using Zygosaccharomyces rouxii achieves 100% enantiomeric excess (EE) by adsorbing the alcohol onto resins like AD-7 or HP20, preventing microbial inhibition. Chemical methods employ sodium borohydride with chiral ligands, though with lower EE (80–90%).

Mesylation and Amine Displacement

The alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine in methylene chloride at 0–5°C. Subsequent nucleophilic substitution with ethylamine in toluene at reflux introduces the N-ethyl group. This step achieves 85–90% isolated yield, with residual solvent removed via hexane precipitation.

Table 1: Chiral Reduction and Substitution Performance

StepReagent/ConditionsYield (%)EE (%)
Ketone reductionZ. rouxii, AD-7 resin97–100100
MesylationMsCl, Et₃N, CH₂Cl₂95
Ethylamine displacementEthylamine, toluene, reflux87–93

Reductive Amination of Ketone Intermediates

Formation of the Imine Intermediate

5-Acetyl-1,3-benzodioxole reacts with ethylamine in ethanol under acidic conditions (HCl) to form an imine. The reaction is driven by azeotropic water removal via Dean-Stark trap, achieving 90–95% conversion after 3–5 hours.

Borohydride Reduction

Sodium cyanoborohydride selectively reduces the imine to the secondary amine at pH 5–6, avoiding over-reduction of the benzodioxole ring. This method yields 80–85% of the free base, which is isolated via solvent stripping and recrystallized from isopropanol.

Nitro Group Reduction and Alkylation

Nitro Intermediate Synthesis

A nitro group is introduced at the 5-position via Friedel-Crafts acylation using acetyl nitrate. The intermediate 5-nitro-1,3-benzodioxole is isolated in 75% yield after silica gel chromatography.

Catalytic Hydrogenation

The nitro group is reduced to an amine using 10% Pd/C and potassium formate in ethanol, achieving quantitative conversion within 15 minutes. The primary amine is alkylated with ethyl bromide in THF using lithium tert-butoxide as a base, yielding the N-ethyl derivative (70–75%).

Table 2: Nitro Reduction and Alkylation Parameters

ParameterConditionsOutcome
Nitro reductionPd/C, HCOOK, EtOH, 25°C100% conversion
AlkylationEtBr, LiOtBu, THF, −35°C70–75% isolated yield

Hydrazone Intermediate Reduction

Hydrazone Formation

5-Acetyl-1,3-benzodioxole reacts with ethyl hydrazine in refluxing toluene, forming a hydrazone. The reaction is monitored via HPLC, with water removed to shift equilibrium.

Hydrazone Reduction

The hydrazone is reduced with lithium aluminum hydride (LAH) in THF, cleaving the N–N bond to yield the secondary amine. This method suffers from moderate yields (60–65%) due to competing elimination side reactions.

Comparative Analysis of Synthesis Routes

Yield and Stereochemical Considerations

Biological chiral reduction (Route 1) outperforms chemical methods in enantiopurity but requires specialized fermentation equipment. Reductive amination (Route 2) offers simplicity but lower yields due to imine instability. Nitro reduction (Route 3) is scalable but involves hazardous nitration steps.

Industrial Scalability

Mesylation and displacement (Route 1) are preferred for large-scale production, with throughput exceeding 10 kg/batch. Solvent recovery systems (e.g., hexane recrystallization) reduce costs by 20–30% compared to chromatographic purification .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection (λmax: 255 nm) to assess purity . For structural confirmation, employ LC-MS/MS with electrospray ionization (ESI) to identify molecular ions (e.g., [M+H]+) and fragmentation patterns. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy, focusing on benzodioxole proton signals (δ 6.5–7.0 ppm) and ethyl/methyl group resonances .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at -20°C in airtight, light-resistant containers to prevent degradation. Use desiccants to minimize hygroscopic effects. For handling, wear nitrile gloves and work in a fume hood to avoid inhalation or skin contact, as per OSHA-compliant safety protocols .

Q. What are the key physicochemical properties critical for experimental design?

  • Key Properties :

  • Molecular Weight : 381.4 g/mol (as a dihydrochloride salt) .
  • UV-Vis Profile : λmax at 255 nm, useful for spectrophotometric quantification .
  • Solubility : Test in PBS (pH 7.4) and organic solvents (e.g., methanol) to optimize dissolution for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. LC-MS) during structural elucidation?

  • Methodology : Perform heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous proton-carbon couplings. Compare LC-MS/MS fragmentation with synthetic analogs (e.g., MDDMA or 3,4-MDMA derivatives) to differentiate isobaric interferences . For unresolved discrepancies, use X-ray crystallography to confirm stereochemistry .

Q. What strategies are effective for optimizing the synthesis of this compound to improve yield and reduce byproducts?

  • Methodology :

  • Route Selection : Use reductive amination of 1,3-benzodioxole-5-ethanone with ethylamine, followed by HCl salt formation. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining .
  • Byproduct Mitigation : Introduce protecting groups (e.g., tert-butoxycarbonyl) on the amine to prevent N-ethylation side reactions. Purify intermediates using silica gel chromatography with a gradient elution system (hexane:ethyl acetate) .

Q. How can researchers design pharmacological assays to study receptor binding affinities or metabolic pathways?

  • Methodology :

  • Receptor Binding : Use radioligand displacement assays (e.g., with tritiated serotonin or dopamine analogs) in transfected HEK293 cells. Normalize data to control ligands (e.g., 5-HT2A antagonists) .
  • Metabolic Studies : Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via LC-HRMS. Track glucuronidation or methylenedioxy ring-opening products using stable isotope-labeled internal standards .

Q. What statistical approaches are recommended for reconciling contradictory in vitro and in vivo toxicity data?

  • Methodology : Apply hierarchical Bayesian modeling to integrate dose-response curves from cell viability assays (e.g., MTT) and rodent LD50 studies. Adjust for pharmacokinetic variables (e.g., blood-brain barrier penetration) using allometric scaling . Validate findings with transcriptomic profiling (RNA-seq) of exposed tissues to identify dysregulated pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride
Reactant of Route 2
N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride

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